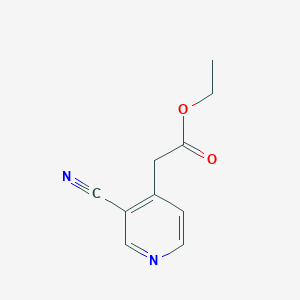
Ethyl 2-(3-cyanopyridin-4-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-cyanopyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O2. It is a heterocyclic building block commonly used in organic synthesis. The compound features a pyridine ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-methylnicotinonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature range of 0°C to 60°C for about 16 hours. The resulting mixture is then quenched with ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2-(3-cyanopyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Cyclization: Cyclization reactions may require catalysts such as acids or bases, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(3-cyanopyridin-4-yl)acetic acid.
Cyclization: Various heterocyclic compounds, depending on the specific reaction conditions.
科学的研究の応用
Ethyl 2-(3-cyanopyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 2-(3-cyanopyridin-4-yl)acetate depends on its specific applicationThe cyano and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Ethyl 2-(3-cyanopyridin-4-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-cyanopyridin-4-yl)acetate: Similar structure but with the cyano group at a different position on the pyridine ring.
Ethyl 2-(3-cyanopyridin-5-yl)acetate: Similar structure but with the cyano group at the 5-position on the pyridine ring.
These compounds share similar reactivity and applications but may differ in their physical properties and specific uses.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
ethyl 2-(3-cyanopyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-12-7-9(8)6-11/h3-4,7H,2,5H2,1H3 |
InChIキー |
QTNNTJJLSYUNJQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




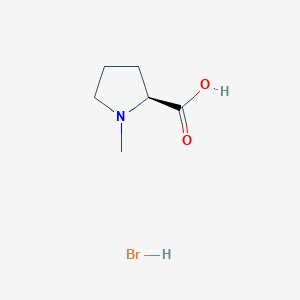
![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
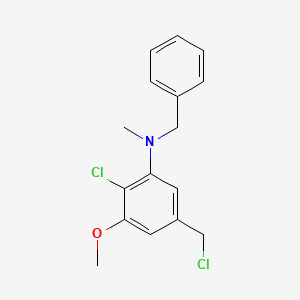
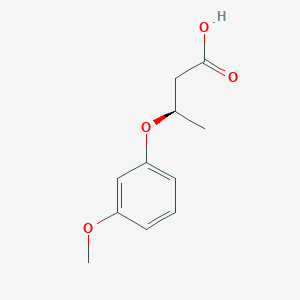
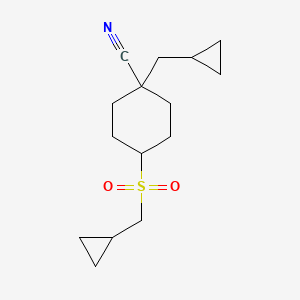
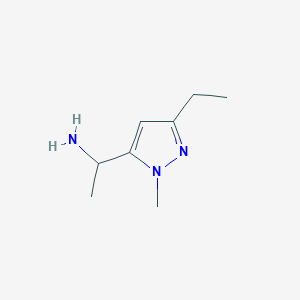
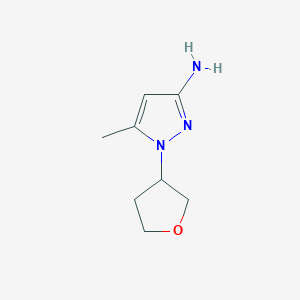
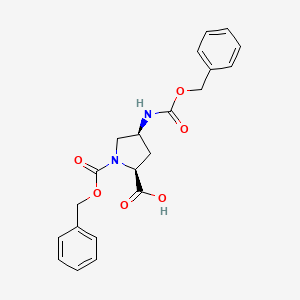
![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
